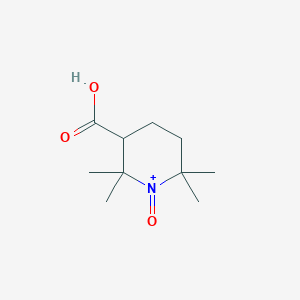
3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium is a stable nitroxide radical compound. It is known for its applications in various fields, including chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a piperidine ring with four methyl groups and a carboxyl group, making it highly stable and resistant to degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method is the use of oxidizing agents such as sodium hypochlorite or hydrogen peroxide in the presence of a catalyst like sodium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired nitroxide radical.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The nitroxide radical can be reduced to its corresponding hydroxylamine.
Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide, and sodium bromide.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alcohols or amines in the presence of a catalyst.
Major Products
Oxidation: Various oxidized derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study free radicals and reaction mechanisms.
Biology: Employed in the study of oxidative stress and cellular metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium involves its ability to act as a stable free radical. It interacts with other radicals and reactive species, thereby stabilizing them and preventing unwanted side reactions. This property makes it valuable in various applications, including as a spin label in EPR spectroscopy.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Carboxy-2,2,6,6-tetramethylpiperidine 1-oxyl
- 2,2,6,6-Tetramethylpiperidine 1-oxyl
Uniqueness
3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its carboxyl group allows for additional functionalization, making it versatile for various applications.
Propiedades
Número CAS |
673460-59-8 |
|---|---|
Fórmula molecular |
C10H18NO3+ |
Peso molecular |
200.25 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c1-9(2)6-5-7(8(12)13)10(3,4)11(9)14/h7H,5-6H2,1-4H3/p+1 |
Clave InChI |
DJQYEUSOWZMCOE-UHFFFAOYSA-O |
SMILES canónico |
CC1(CCC(C([N+]1=O)(C)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


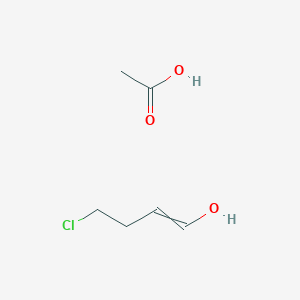
![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
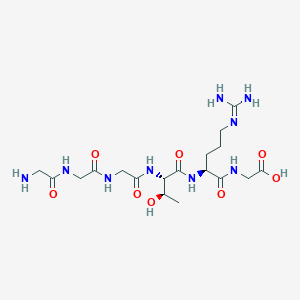

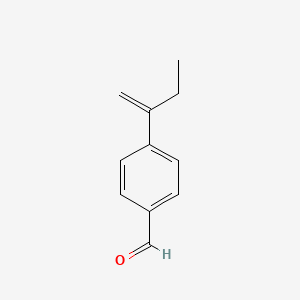

![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)

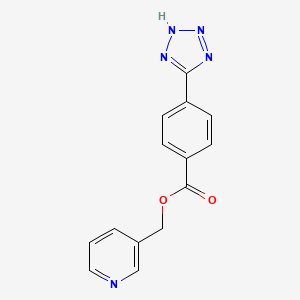
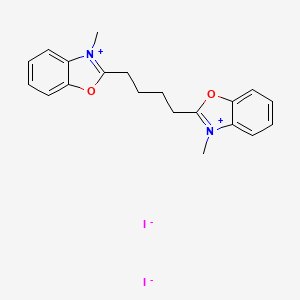
![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)
